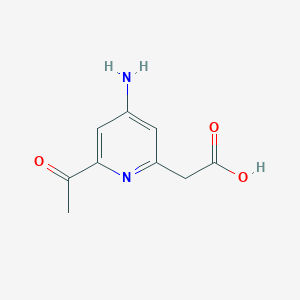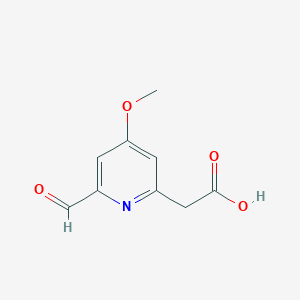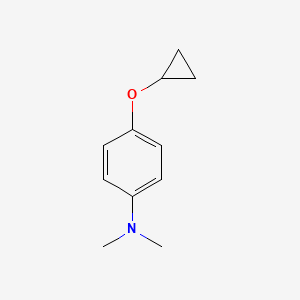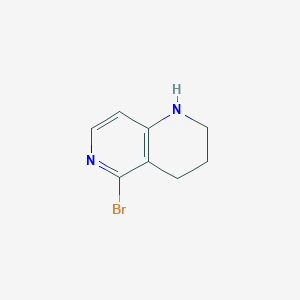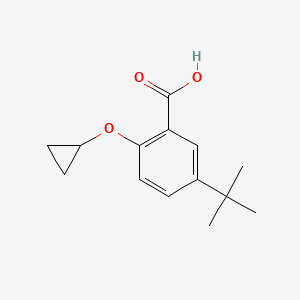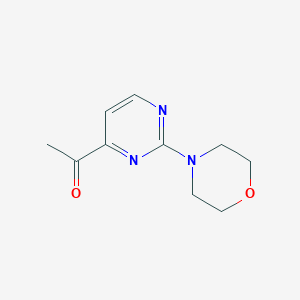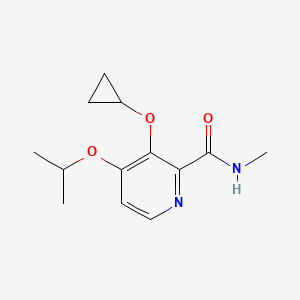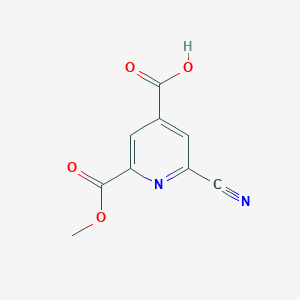
2-Cyano-6-(methoxycarbonyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6-(methoxycarbonyl)isonicotinic acid is an organic compound with the molecular formula C9H6N2O4 It is a derivative of isonicotinic acid, characterized by the presence of a cyano group at the 2-position and a methoxycarbonyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(methoxycarbonyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of isonicotinic acid with appropriate reagents to introduce the cyano and methoxycarbonyl groups. For instance, a reaction under reflux conditions at 160°C for 16 hours can be employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-(methoxycarbonyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The cyano and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalyst presence are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Cyano-6-(methoxycarbonyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of materials with desired chemical properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Cyano-6-(methoxycarbonyl)isonicotinic acid involves its interaction with molecular targets and pathways. The cyano and methoxycarbonyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A structural isomer with the carboxyl group at the 4-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Picolinic Acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-Cyano-6-(methoxycarbonyl)isonicotinic acid is unique due to the specific positioning of the cyano and methoxycarbonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-cyano-6-methoxycarbonylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(14)7-3-5(8(12)13)2-6(4-10)11-7/h2-3H,1H3,(H,12,13) |
InChI Key |
MVMARLCRMRRAQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


